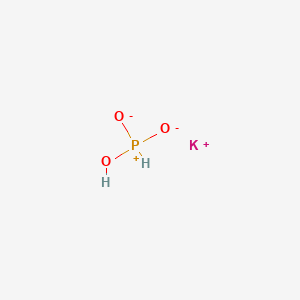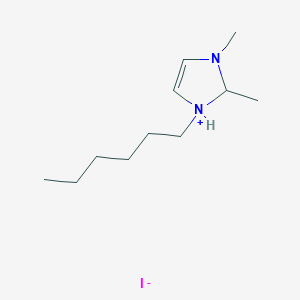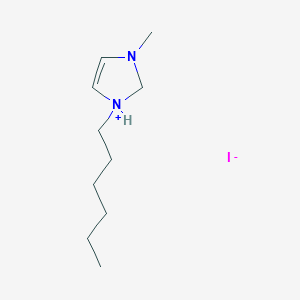
azanide;platinum(4+);hydrate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the PubChem azanide;platinum(4+);hydrate;hydrochloride is known as Tetraammineplatinum (II) Chloride. It is a coordination complex with the chemical formula [Pt(NH3)4]Cl2. This compound is notable for its applications in various fields, including chemical synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraammineplatinum (II) Chloride can be synthesized by reacting platinum (II) chloride with ammonia. The reaction typically occurs in an aqueous solution, where platinum (II) chloride is dissolved, and ammonia is added gradually. The mixture is then stirred and heated to facilitate the formation of the tetraammine complex.
Industrial Production Methods: In industrial settings, the production of Tetraammineplatinum (II) Chloride involves large-scale reactions under controlled conditions. The process ensures high purity and yield of the compound, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions: Tetraammineplatinum (II) Chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The ammonia ligands in the complex can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other ligands in excess to drive the substitution process.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Tetraammineplatinum (II) Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in catalysis and material science for the preparation of platinum-based catalysts and materials.
Mecanismo De Acción
The mechanism of action of Tetraammineplatinum (II) Chloride involves its ability to form coordination bonds with various ligands. In biological systems, it can interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Cisplatin: Another platinum-based compound used in cancer treatment.
Carboplatin: A derivative of cisplatin with similar anticancer properties.
Oxaliplatin: A platinum-based drug used in chemotherapy.
Comparison: Tetraammineplatinum (II) Chloride is unique due to its specific ligand arrangement and reactivity. Unlike cisplatin and carboplatin, which are primarily used in medicine, Tetraammineplatinum (II) Chloride has broader applications in chemical synthesis and industrial processes. Its ability to undergo various chemical reactions and form different coordination complexes makes it a versatile compound in research and industry.
Propiedades
IUPAC Name |
azanide;platinum(4+);hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEYUBAEWIHKOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.Cl.[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.Cl.[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH11N4OPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)
![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)





![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester](/img/structure/B8066778.png)

![(2R)-2-azaniumyl-3-[(2R)-2-azaniumyl-2-carboxylatoethyl]sulfonylsulfanylpropanoate](/img/structure/B8066791.png)
